
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol It is characterized by the presence of a furan ring, a hydroxyazetidine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester typically involves the reaction of furan-2-carboxylic acid with azetidine-3-ol in the presence of a suitable esterification agent, such as tert-butyl chloroformate . The reaction is carried out under controlled conditions, often involving the use of a base like triethylamine to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for reaction monitoring and product purification. The use of high-throughput reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxy group to a halide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-Furan-2-YL-3-hydroxyazetidine-1-carbinol.
Substitution: 3-Furan-2-YL-3-chloroazetidine-1-carboxylic acid tert-butyl ester.
Scientific Research Applications
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The furan ring and hydroxyazetidine moiety can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid methyl ester
- 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid ethyl ester
- 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid isopropyl ester
Uniqueness
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
398489-37-7 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 3-(furan-2-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-11(2,3)17-10(14)13-7-12(15,8-13)9-5-4-6-16-9/h4-6,15H,7-8H2,1-3H3 |
InChI Key |
CFMRNTZAZJNZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



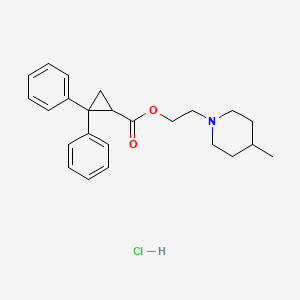
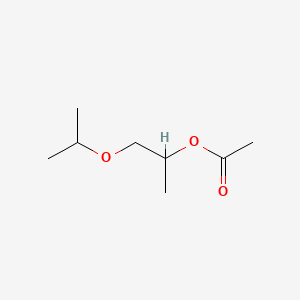


![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
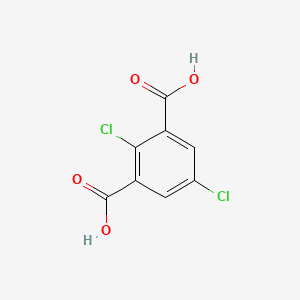
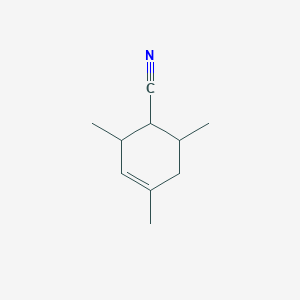
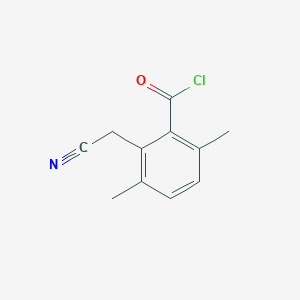
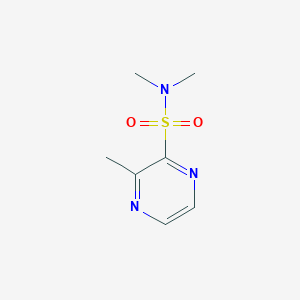

![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
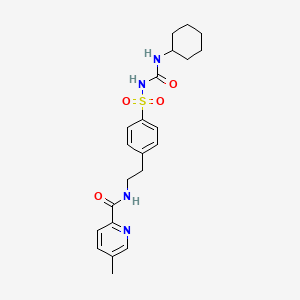
![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
